(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine
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Overview
Description
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine is a chiral compound with a pyridine ring substituted with a methoxy group at the 6-position and an amine group at the 1-position of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent to introduce the propyl chain.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-Methoxypyridin-3-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
6-Methoxypyridine: The parent compound without the propyl amine substitution.
1-(6-Methoxypyridin-3-yl)ethan-1-amine: A similar compound with an ethyl chain instead of a propyl chain.
Uniqueness
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of both a methoxy group and an amine group. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other biologically active compounds.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(6-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-8(10)7-4-5-9(12-2)11-6-7/h4-6,8H,3,10H2,1-2H3/t8-/m0/s1 |
InChI Key |
QHQMNKOGFJRYTE-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=CN=C(C=C1)OC)N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)OC)N |
Origin of Product |
United States |
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